

# Tioxazafen: A Technical Guide to its Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: Tioxazafen

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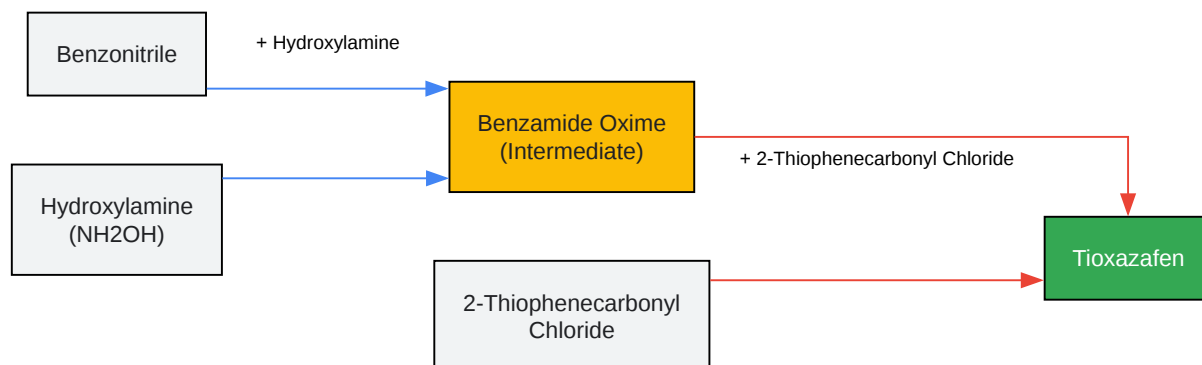
For Researchers, Scientists, and Drug Development Professionals

**Tioxazafen** is a broad-spectrum nematicide developed for the control of plant-parasitic nematodes in various crops, including corn, soy, and cotton.[1] Chemically classified as a 3,5-disubstituted-1,2,4-oxadiazole, **tioxazafen** represents a distinct class of nematicides.[2][3] This technical guide provides an in-depth overview of the synthesis pathway of **tioxazafen**, its key chemical properties, and representative experimental protocols.

## Synthesis Pathway

The synthesis of **tioxazafen** is primarily achieved through a two-step process. The synthesis begins with the conversion of benzonitrile to a benzamide oxime intermediate. This intermediate is subsequently reacted with 2-thiophenecarbonyl chloride to yield the final product, **tioxazafen**. [2][4]

A scalable synthetic route involves the preparation of the benzamide oxime from benzonitrile, which is then treated with 2-thiophenecarbonyl chloride to produce **tioxazafen** in high yields and purity.[2] An alternative approach focuses on a more cost-effective process for preparing the key raw material, thiophene-2-carbonyl chloride, through the aerobic oxidation of 2-acetylthiophene.



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A simplified diagram of the **tioxazafen** synthesis pathway.

## Chemical Properties

**Tioxazafen** is a cream to light grey solid with a molecular formula of C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>OS and a molecular weight of 228.27 g/mol .<sup>[5]</sup><sup>[6]</sup> Its chemical structure is 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole.<sup>[6]</sup> A comprehensive summary of its physicochemical properties is provided in the table below.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> OS[6]
Molecular Weight	228.27 g/mol [6]
IUPAC Name	3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole[6]
CAS Number	330459-31-9[6]
Physical Form	Cream to light grey solid[5]
Melting Point	108.6 °C[5]
Boiling Point	Not applicable[5]
Vapor Pressure	7.76 × 10 <sup>-5</sup> Pa at 25 °C[5]
Water Solubility	1.24 mg/L at 20 °C[5]
Solubility in Organic Solvents (g/L at 20°C)	Acetone: 100.48Dichloromethane: 283.88Ethyl Acetate: 105.60Hexane: 6.64Methanol: 11.13[5]
LogP (Octanol-Water Partition Coefficient)	4.13[3]
pKa (Predicted)	-1.79 ± 0.20[7]
Relative Density	0.513–0.674 g/cm <sup>3</sup> at 20 °C[5]
Soil Aerobic Half-Life	48 to 303 days[2]
Hydrolysis Half-Life	985 to 2289 days[2]

## Experimental Protocols

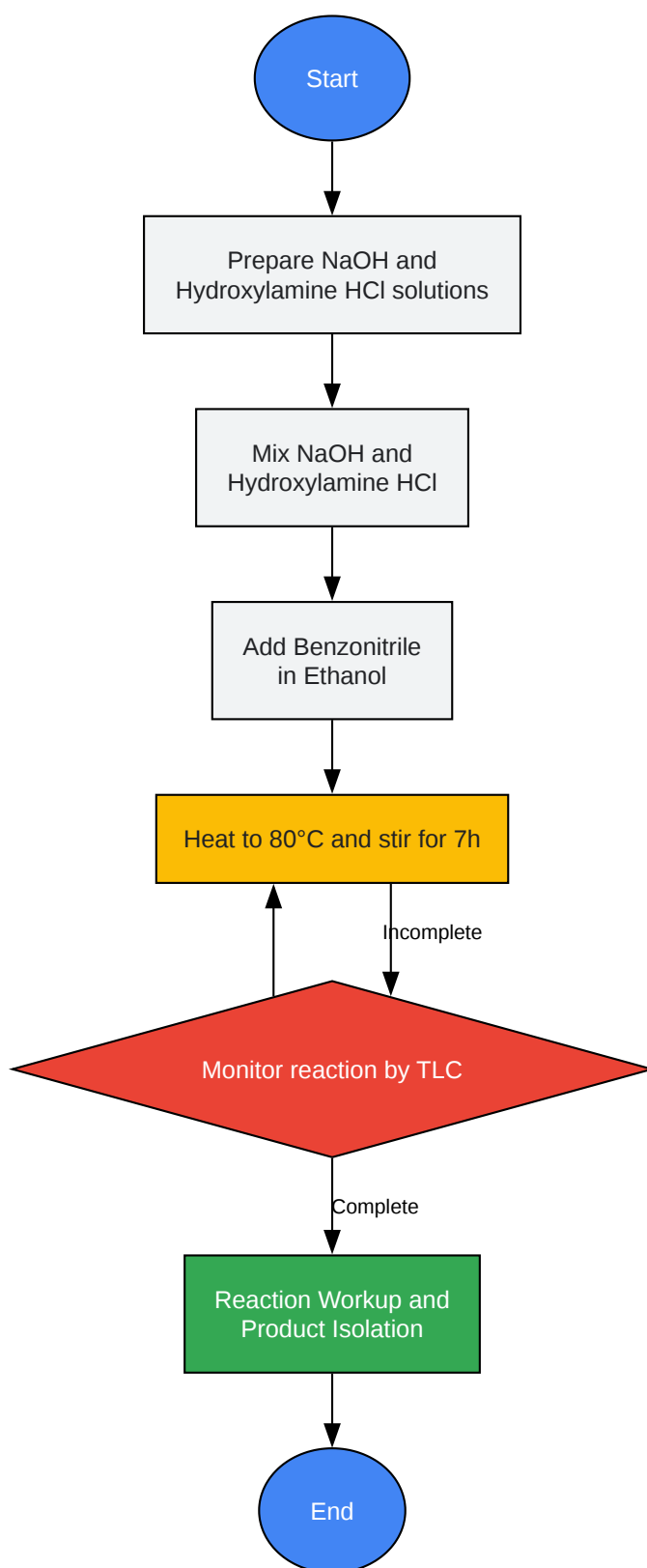
The following are representative experimental protocols for the key steps in the synthesis of **tioxazafen**, based on general procedures for the synthesis of 1,2,4-oxadiazoles.

### Step 1: Synthesis of Benzamide Oxime from Benzonitrile

Objective: To synthesize the intermediate, benzamide oxime, from benzonitrile and hydroxylamine.

Procedure:

- A 50% aqueous solution of sodium hydroxide (1.5 mmol) is added to an ethanolic solution of hydroxylamine hydrochloride (1.5 mmol).[\[8\]](#)
- The mixture is stirred at room temperature for 10 minutes.[\[8\]](#)
- Benzonitrile (1.0 mmol) dissolved in ethanol is added to the reaction mixture.[\[8\]](#)
- The reaction mixture is then heated to 80 °C and stirred for 7 hours.[\[8\]](#)
- The reaction progress is monitored by thin-layer chromatography (TLC).[\[8\]](#)
- Upon completion, the reaction mixture is worked up to isolate the benzamide oxime product.



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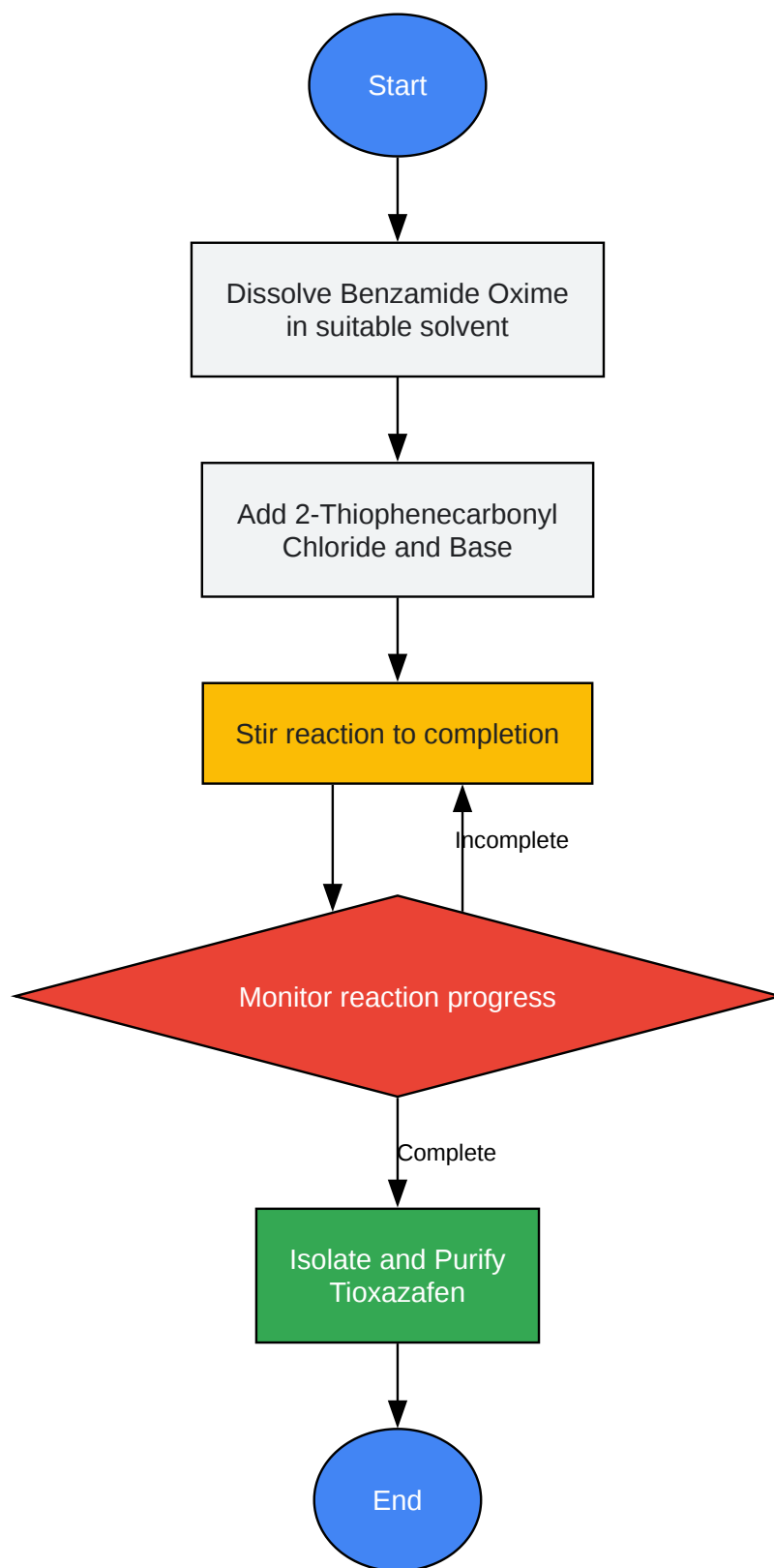
Workflow for the synthesis of benzamide oxime.

## Step 2: Synthesis of Tioxazafen from Benzamide Oxime

Objective: To synthesize **tioxazafen** by reacting benzamide oxime with 2-thiophenecarbonyl chloride.

Procedure:

- The benzamide oxime intermediate is dissolved in a suitable solvent.
- 2-Thiophenecarbonyl chloride is added to the solution.<sup>[2]</sup>
- The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
- The reaction mixture is stirred until the reaction is complete, as monitored by TLC or other analytical methods.
- The final product, **tioxazafen**, is then isolated and purified.<sup>[2]</sup>



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Workflow for the final synthesis of **tioxazafen**.

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